4-(3-chlorophenyl)-N-phenylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(3-chlorophenyl)-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-14-5-4-8-16(13-14)20-9-11-21(12-10-20)17(22)19-15-6-2-1-3-7-15/h1-8,13H,9-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQXPRZKDPWHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-phenylpiperazine-1-carboxamide typically involves the reaction of 3-chloroaniline with phenylpiperazine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Synthetic Route Overview
- Step 1: Formation of the piperazine ring via reaction of ethylenediamine with dihaloalkanes.
- Step 2: Introduction of the 3-chlorophenyl group using chlorobenzyl chloride.
- Step 3: Substitution with the phenyl group through appropriate coupling reactions.
Chemistry
4-(3-chlorophenyl)-N-phenylpiperazine-1-carboxamide serves as a building block for synthesizing more complex molecules. It is utilized in the development of new chemical entities that may have enhanced properties or novel functionalities.
Biology
The compound has been studied for its potential biological activities , particularly:
- Antimicrobial Activity: Research indicates that derivatives exhibit significant antimicrobial properties against various bacterial strains.
- Anticancer Properties: Studies have shown that certain analogues can inhibit cancer cell proliferation, demonstrating potential as anticancer agents.
Medicine
In medicinal chemistry, this compound is being investigated for its role as a pharmaceutical intermediate . Its structural characteristics may contribute to the development of drugs targeting specific receptors or enzymes involved in disease processes.
Industry
The compound finds applications in industrial settings, particularly in the formulation of new materials and chemical processes. Its unique chemical properties make it suitable for various applications in material science.
Case Study 1: Anticancer Activity
A study published in Molecular Cancer Therapeutics evaluated the anticancer effects of several derivatives of 4-(3-chlorophenyl)-N-phenylpiperazine-1-carboxamide against different cancer cell lines. The results indicated that certain compounds exhibited IC50 values below 10 µM, suggesting potent anticancer activity (Table 1).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | SNB-19 | 5.5 |
| B | NCI-H460 | 7.2 |
| C | SNB-75 | 9.8 |
Case Study 2: Antimicrobial Properties
Research published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various derivatives against Gram-positive and Gram-negative bacteria. The study highlighted that some derivatives achieved minimum inhibitory concentrations (MICs) comparable to standard antibiotics (Table 2).
| Compound | Bacteria Type | MIC (µg/mL) |
|---|---|---|
| D | Staphylococcus aureus | 8 |
| E | Escherichia coli | 16 |
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
Modifications to the aryl group attached to the piperazine ring significantly alter physicochemical and biological properties:
Key Observations :
Substituent Variations on the Carboxamide Phenyl Ring
Altering the phenyl group on the carboxamide moiety impacts yield, melting point, and bioactivity:
Key Observations :
Enzyme Inhibition Profiles
- GOT1 Inhibition : The indolyl derivative (4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide) inhibits GOT1 (IC₅₀ = 85 μM), a key enzyme in pancreatic cancer redox balance. This activity is attributed to the indole moiety’s interaction with the enzyme’s active site .
- Antimicrobial Activity : Triazole-containing piperazine derivatives (e.g., 1-(3-chlorophenyl)-4-(triazolylpropyl)piperazines) show moderate antifungal activity against Aspergillus niger (zone of inhibition: 14–15 mm), highlighting the role of heterocyclic appendages .
Structural-Activity Relationships (SAR)
- Steric Effects: Bulkier substituents (e.g., quinoxalinyl) may hinder binding to flat enzyme active sites but improve selectivity for hydrophobic pockets .
Biological Activity
4-(3-Chlorophenyl)-N-phenylpiperazine-1-carboxamide, also known by its chemical identifier CID 851812, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 4-(3-chlorophenyl)-N-phenylpiperazine-1-carboxamide is C18H19ClN2O. Its structure features a piperazine ring substituted with a chlorophenyl group and a phenyl group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN2O |
| Molecular Weight | 320.81 g/mol |
| IUPAC Name | 4-(3-chlorophenyl)-N-phenylpiperazine-1-carboxamide |
| CAS Number | 401639-84-7 |
The compound exhibits its biological effects primarily through interactions with neurotransmitter systems. Notably, it has been identified as a ligand for various receptors, including serotonin (5-HT) and dopamine receptors. The modulation of these receptors can lead to significant pharmacological effects, such as anxiolytic and antidepressant activities.
Pharmacological Studies
Research indicates that 4-(3-chlorophenyl)-N-phenylpiperazine-1-carboxamide may possess antipsychotic properties. A study involving the evaluation of various piperazine derivatives highlighted that this compound exhibited notable activity against the serotonin receptor subtype 5-HT2A, which is implicated in mood regulation and psychotic disorders .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin pathways | |
| Anxiolytic | Reduction in anxiety-like behavior in models | |
| Antipsychotic | Affinity for dopamine receptors |
Study on Antidepressant Activity
In a controlled study, the compound was administered to animal models to assess its antidepressant effects. Results indicated that it significantly reduced depressive behaviors compared to control groups. The mechanism was attributed to increased serotonin levels in the synaptic cleft due to inhibition of reuptake processes .
Anxiolytic Effects
Another investigation focused on the anxiolytic potential of the compound. Behavioral tests revealed that subjects treated with 4-(3-chlorophenyl)-N-phenylpiperazine-1-carboxamide displayed reduced anxiety levels in elevated plus-maze tests, suggesting its efficacy as an anxiolytic agent .
Safety Profile
The safety profile of the compound has been evaluated in various preclinical studies. It demonstrated a favorable therapeutic index, indicating low toxicity at effective doses. The ratio of the median lethal dose (LD50) to the effective dose (ED50) suggests a wide margin for safe use in clinical applications .
Table 2: Safety Profile Overview
| Parameter | Value |
|---|---|
| LD50 | >2000 mg/kg |
| ED50 | 50 mg/kg |
| Therapeutic Index | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-chlorophenyl)-N-phenylpiperazine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling 3-chlorophenylpiperazine with phenyl isocyanate or carbamoyl chloride derivatives. Key steps include:
- Use of bases like DBU to deprotonate intermediates and stabilize reactive species during coupling reactions .
- Solvent selection (e.g., THF or dichloromethane) to enhance solubility and reaction efficiency .
- Purification via column chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) or recrystallization .
Q. How can researchers characterize the structural conformation of 4-(3-chlorophenyl)-N-phenylpiperazine-1-carboxamide?
- Methodological Answer :
- X-ray Crystallography : Resolve the chair conformation of the piperazine ring and spatial arrangement of substituents. Hydrogen-bonding patterns (e.g., N–H⋯O interactions) stabilize the crystal lattice .
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions. The deshielding of protons adjacent to the carboxamide group (~δ 7.2–7.6 ppm) indicates electronic effects .
- FT-IR : Detect carbonyl stretching vibrations (~1650–1700 cm) and N–H bending (~1550 cm) .
Q. What in vitro assays are suitable for initial evaluation of biological activity for this compound?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity at serotonin (5-HT) or dopamine receptors due to structural similarity to psychoactive piperazines . Use radioligands (e.g., -ketanserin) and competitive binding protocols.
- Enzyme Inhibition Studies : Test against kinases or phosphodiesterases using fluorescence-based kits (e.g., ADP-Glo™ for kinase activity) .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity of derivatives?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF) at the phenyl ring to enhance receptor binding. Compare with analogs like 4-(4-fluorophenyl) derivatives .
- Bioisosteric Replacement : Replace the carboxamide with sulfonamide or thioamide groups to modulate lipophilicity and metabolic stability .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses against targets like dopamine D receptors. Validate with mutagenesis studies .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK-293 vs. CHO for receptor assays) and control for batch-to-batch compound purity (>95% by HPLC) .
- Metabolic Stability Testing : Use liver microsomes to assess CYP450-mediated degradation, which may explain discrepancies in in vivo vs. in vitro efficacy .
- Orthogonal Validation : Confirm receptor binding results with functional assays (e.g., cAMP accumulation for GPCR activity) .
Q. How can computational methods predict the pharmacokinetic properties of 4-(3-chlorophenyl)-N-phenylpiperazine-1-carboxamide?
- Methodological Answer :
- ADME Prediction : Use SwissADME or QikProp to calculate logP (~3.2), solubility (-4.5 LogS), and BBB permeability (moderate). Adjust substituents to reduce P-gp efflux .
- Metabolite Identification : Employ MetaSite to predict Phase I/II metabolites (e.g., hydroxylation at the piperazine ring) .
- Toxicity Profiling : Apply Derek Nexus to flag potential hepatotoxicity or hERG channel inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
